![molecular formula C16H20O3S B14377771 Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate CAS No. 88354-74-9](/img/structure/B14377771.png)
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl ring substituted with a phenylsulfanyl group and an oxo group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate typically involves the reaction of cyclohexanone with phenylsulfanyl chloride under basic conditions to introduce the phenylsulfanyl group. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxo group may also participate in hydrogen bonding or other interactions with biological molecules, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Methyl [2-oxo-4-(phenylsulfanyl)cyclohexyl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl [2-oxo-4-(phenylsulfanyl)cyclohexyl]acetate: Similar structure but with the oxo group at a different position.
Uniqueness
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
88354-74-9 |
|---|---|
Molecular Formula |
C16H20O3S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethyl 2-(3-oxo-4-phenylsulfanylcyclohexyl)acetate |
InChI |
InChI=1S/C16H20O3S/c1-2-19-16(18)11-12-8-9-15(14(17)10-12)20-13-6-4-3-5-7-13/h3-7,12,15H,2,8-11H2,1H3 |
InChI Key |
LECSWHFLWKSCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(C(=O)C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


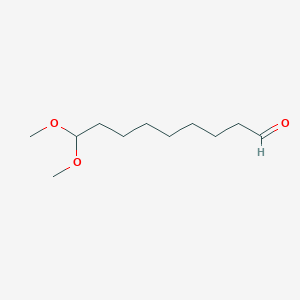
![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
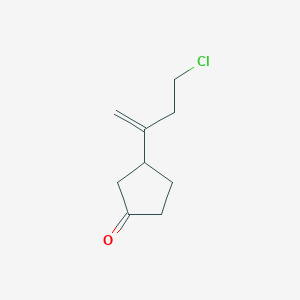
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
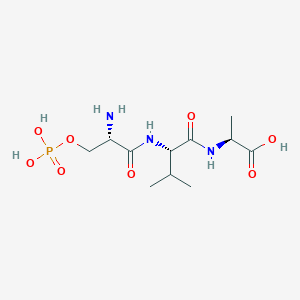
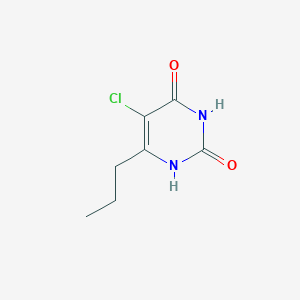
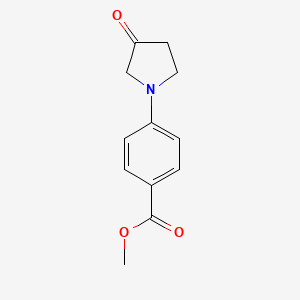
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)
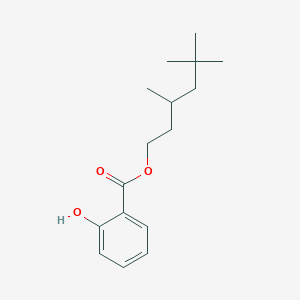
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
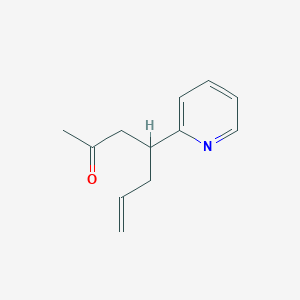
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
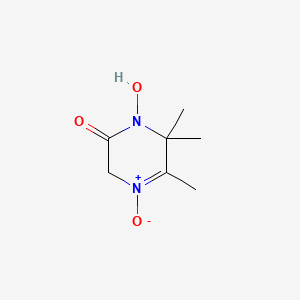
phosphanium chloride](/img/structure/B14377772.png)
